4-Pentylbiphenyl
Overview
Description
4-Pentylbiphenyl is an organic compound with the chemical formula C17H20. It is a biphenyl derivative where a pentyl group is attached to one of the phenyl rings. This compound is known for its liquid crystalline properties, making it a significant material in the field of liquid crystal displays (LCDs).
Scientific Research Applications
4-Pentylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.
Biology: Investigated for its interactions with biological membranes and potential use in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its liquid crystalline properties.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices.
Safety and Hazards
Future Directions
Research on 4-Pentylbiphenyl and related compounds is ongoing. For instance, recent studies have investigated the nematic-isotropic phase transition of this compound . Other research has focused on the effects of multiwalled carbon nanotubes on low-temperature phase transformations in 5CB . These studies suggest that this compound and related compounds have potential for further exploration in various fields, including material science and nanotechnology .
Mechanism of Action
Target of Action
This compound is a type of liquid crystal, often used in the manufacturing of liquid crystal displays
Mode of Action
The mode of action of 4-Pentylbiphenyl is primarily physical rather than biochemical. As a liquid crystal, this compound has unique properties that allow it to respond to electric fields, which is why it is used in display technologies
Biochemical Pathways
As a liquid crystal, its primary applications are in the field of materials science rather than biochemistry .
Result of Action
As a component of liquid crystal displays, its primary effects are observed at the macroscopic level in the form of visual display properties .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and electric fields. For instance, the phase transition from a crystalline state to a nematic state occurs at specific temperatures . The presence of an electric field can also influence the orientation of the molecules, affecting the properties of the liquid crystal display .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylbiphenyl typically involves the alkylation of biphenyl. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{-C}_6\text{H}_5 + \text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-C}5\text{H}{11} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Pentylbiphenyl can undergo various chemical reactions, including:
Oxidation: The pentyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Pentylbenzoic acid.
Reduction: 4-Pentylcyclohexylbenzene.
Substitution: 4-Bromo-4’-pentylbiphenyl or 4-Chloro-4’-pentylbiphenyl.
Comparison with Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal displays due to its high nematic phase stability.
4-Pentyl-4’-thiocyanobiphenyl: Exhibits similar liquid crystalline properties but with different electronic characteristics due to the presence of the thiocyanate group.
Uniqueness: 4-Pentylbiphenyl is unique in its balance of liquid crystalline properties and chemical stability. Its relatively simple structure allows for easy modification and functionalization, making it a versatile compound in various applications.
Properties
IUPAC Name |
1-pentyl-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUOTAQBVGAZPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064566 | |
Record name | 1,1'-Biphenyl, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-96-3, 69856-10-6 | |
Record name | 4-Pentyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 4-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pentylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PENTYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTS9KSZ5HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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